RO3244794 Exhibits Superior Receptor Selectivity: Eliminating Imidazoline I2 and PAF Off-Target Activity Present in RO1138452
In a comprehensive receptor selectivity panel, RO3244794 demonstrated clean pharmacology with no significant affinity for any non-IP prostanoid or related receptor subtype tested. The pKi values for EP1, EP3, EP4, and TP receptors were <5, 5.38, 5.74, and 5.09, respectively, indicating negligible cross-reactivity with the broader prostanoid receptor family. In contrast, the structurally distinct IP antagonist RO1138452 exhibited substantial secondary binding to imidazoline I2 receptors (pKi 8.3) and platelet-activating factor (PAF) receptors (pKi 7.9) [1]. For researchers requiring unambiguous attribution of phenotypic effects to IP receptor blockade, the absence of I2 and PAF receptor engagement in RO3244794 eliminates potential confounding variables inherent in RO1138452-based experiments.
| Evidence Dimension | Selectivity: pKi at imidazoline I2 receptor |
|---|---|
| Target Compound Data | No significant activity (>10 µM) |
| Comparator Or Baseline | RO1138452: pKi 8.3 |
| Quantified Difference | > 3 log units (functionally inert for RO3244794) |
| Conditions | Radioligand binding assay; rat I2 receptor |
Why This Matters
This selectivity differential is critical for experimental designs where I2 or PAF receptor modulation could confound interpretation of inflammatory, nociceptive, or hemodynamic endpoints.
- [1] Bley KR, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006;147(3):335-45. Table 1. View Source
